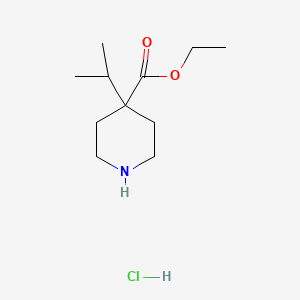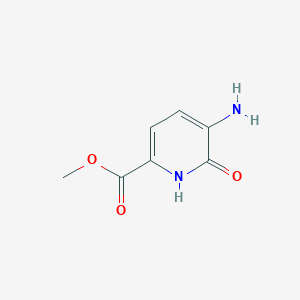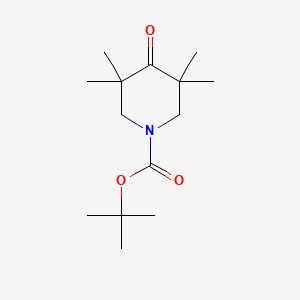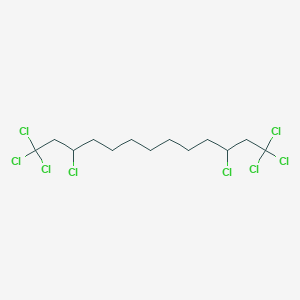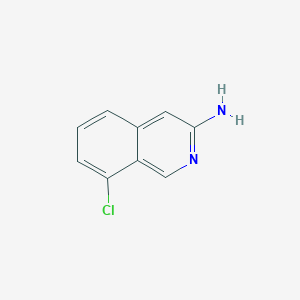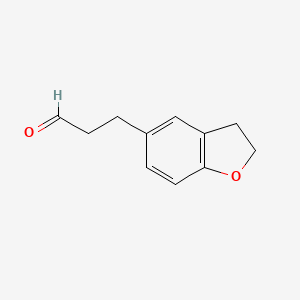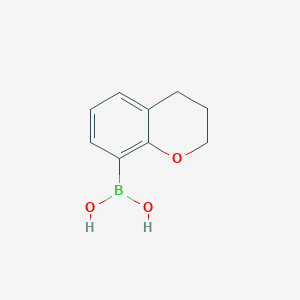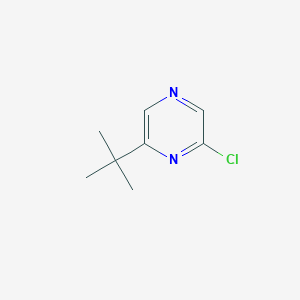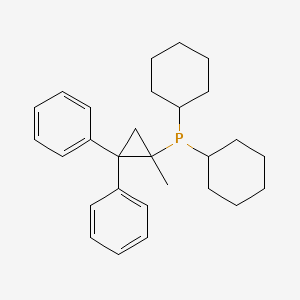
Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Vue d'ensemble
Description
Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane (DCPMCPP) is a cyclic phosphane compound that has been studied for its potential use in a variety of scientific and medical applications. It has been used in synthesizing a variety of organic compounds, and its ability to form strong complexes with metal ions makes it a useful ligand in the synthesis of organometallic compounds. DCPMCPP has also been studied for its ability to act as an enzyme inhibitor and its potential to be used in clinical applications such as cancer therapy. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis : The compound has been utilized in the synthesis of complex molecules. For instance, Mayer, Fawzi, and Steimann (1993) synthesized a new tripodal phosphane ligand involving modifications to a cyclohexane ring, which was then complexed with iridium (Mayer, H., Fawzi, R., & Steimann, M., 1993).
Role in Radical Reactions : Newcomb and Miranda (2004) explored the use of the 2,2-diphenylcyclopropyl group in accelerating reactions of α-methoxy radicals, demonstrating its potential in trapping products of radical reactions and offering a useful chromophore for kinetic studies (Newcomb, M., & Miranda, N., 2004).
Lewis Donor-Acceptor Applications : Chikkali et al. (2008) studied a phosphane-functionalised benzo-1,3,2-dioxaborol, demonstrating its ability to act as a bifunctional donor/acceptor ligand, potentially useful for main chain organometallic polymers or multimetallic complexes (Chikkali, S. H., Magens, S., Gudat, D., et al., 2008).
In Metal Complexes : Correia, Domingos, and Santos (2000) synthesized new heterofunctionalized phosphane and used them to form trichlorooxorhenium(V) complexes, contributing to the understanding of metal-ligand interactions (Correia, J., Domingos, A., & Santos, I., 2000).
In Anticancer Research : Sulaiman et al. (2020) investigated gold(I) complexes of 2-(diphenylphosphanyl)-1-aminocyclohexane, finding significant in vitro cytotoxicity against various cancer cell lines (Sulaiman, A. A., Alhoshani, A. R., As Sobeai, H. M., et al., 2020).
Catalytic Asymmetric Hydrogenation : Zhang et al. (1994) synthesized new bisphosphane ligands and demonstrated their effectiveness in catalytic asymmetric hydrogenation, showing potential applications in stereoselective synthesis (Zhang, X., Mashima, K., Koyano, K., et al., 1994).
Sustainable Chemical Processes : Fleckenstein and Plenio (2008) used a water-soluble Pd complex of dicyclohexylphosphine for copper-free Sonogashira cross-couplings in a sustainable reaction protocol, highlighting the role of such compounds in green chemistry (Fleckenstein, C., & Plenio, H., 2008).
Propriétés
IUPAC Name |
dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNAVZKVTWHWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699918 | |
| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
CAS RN |
1023330-38-2 | |
| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



